molecular formula C7H9Cl2N3 B1373784 3-Amino-5-azaindole dihydrochloride CAS No. 1257535-49-1

3-Amino-5-azaindole dihydrochloride

Cat. No.: B1373784
CAS No.: 1257535-49-1
M. Wt: 206.07 g/mol
InChI Key: FWGVIJQANARAKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-5-azaindole dihydrochloride typically involves several steps. One common method starts with the preparation of chloroamino-N-heterocycles, followed by an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane. This is then followed by acetic acid-catalyzed cyclization . Another method involves the reductive alkylation of electron-deficient o-chloroarylamines, which are then elaborated to N-alkylazaindoles via a one-pot process comprising copper-free Sonogashira alkynylation and a base-mediated indolization reaction .

Industrial production methods often utilize microwave heating to accelerate the penultimate reaction step, which involves an epoxide-opening-cyclization-dehydration sequence . This method is robust and flexible, allowing for the production of various substituted azaindoles.

Chemical Reactions Analysis

3-Amino-5-azaindole dihydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Amino-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-5-azaindole dihydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other azaindoles such as 7-azaindole and 6-azaindole . These compounds share a similar core structure but differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its specific substitution at the 3-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGVIJQANARAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-49-1
Record name 3-Amino-5-azaindole dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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